Cas no 76475-60-0 (Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo-)
![Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- structure](https://www.kuujia.com/scimg/cas/76475-60-0x500.png)
Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo-
- 4-[(2-METHOXYPHENYL)AMINO]-4-OXOBUTANOIC ACID
- CHEMBL1605594
- CBKinase1_000204
- BDBM41116
- N-(2-Methoxy-phenyl)-succinamic acid
- Oprea1_344679
- F0300-0192
- STK063808
- 4-(2-methoxyanilino)-4-oxobutanoic acid
- CBDivE_005664
- SDCCGMLS-0037069.P002
- 4-((2-methoxyphenyl)amino)-4-oxobutanoic acid
- 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID
- CS-0331116
- HMS2397N19
- AB00075302-01
- SR-01000414666
- BRD-K46340588-001-01-9
- 4-keto-4-(o-anisidino)butyric acid
- cid_693069
- SR-01000414666-1
- Cambridge id 5211677
- IFLab1_000734
- A1-05528
- SMR000069144
- 76475-60-0
- Oprea1_381489
- CBKinase1_012604
- PRKZZDBCWQJVMT-UHFFFAOYSA-N
- MLS000060916
- 4-[(2-methoxyphenyl)amino]-4-oxidanylidene-butanoic acid
- HMS1414B08
- AKOS000267280
-
- Inchi: InChI=1S/C11H13NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
- InChI Key: PRKZZDBCWQJVMT-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1NC(=O)CCC(=O)O
Computed Properties
- Exact Mass: 223.08449
- Monoisotopic Mass: 223.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 0.5
Experimental Properties
- PSA: 75.63
Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401786-5g |
4-((2-Methoxyphenyl)amino)-4-oxobutanoic acid |
76475-60-0 | 98% | 5g |
¥13043.00 | 2024-07-28 |
Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Additional information on Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo-
Research Brief on Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- (CAS: 76475-60-0): Recent Advances and Applications
Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- (CAS: 76475-60-0) is a specialized chemical compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the context of anti-inflammatory and anticancer applications. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in the pharmaceutical industry.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- with various protein targets. The research team employed molecular docking simulations and in vitro assays to demonstrate its binding affinity towards COX-2 enzymes, suggesting potential as a scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The compound's unique structural features, including the 2-methoxyphenyl moiety, were found to contribute to its selective inhibition properties.
In the field of oncology, recent preclinical studies have examined the compound's role in modulating cellular signaling pathways. Research conducted at the National Cancer Institute (2024) revealed that derivatives of Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- exhibit promising activity against several cancer cell lines, particularly in breast and prostate cancers. The mechanism appears to involve interference with the PI3K/AKT/mTOR pathway, though further investigation is needed to fully elucidate the structure-activity relationships.
The compound's pharmacokinetic properties have also been a focus of recent investigations. A 2024 publication in Drug Metabolism and Disposition reported on the metabolic stability and hepatic clearance of Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- in various animal models. The findings suggest moderate oral bioavailability and predictable metabolic pathways, primarily involving glucuronidation and sulfation, which could inform future formulation strategies for drug development.
From a synthetic chemistry perspective, recent advances have been made in optimizing the production of Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo-. A 2023 study in Organic Process Research & Development described a novel green chemistry approach using biocatalysts to improve the yield and purity of the compound while reducing environmental impact. This development could potentially lower production costs and make the compound more accessible for pharmaceutical applications.
Looking forward, several research groups have initiated studies exploring the potential of Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- as a building block for PROTACs (Proteolysis Targeting Chimeras), an emerging therapeutic modality. Early results suggest that the compound's structural features may be particularly suited for designing selective protein degraders, opening new avenues for drug discovery in challenging therapeutic areas.
In conclusion, Butanoic acid, 4-[(2-methoxyphenyl)amino]-4-oxo- (CAS: 76475-60-0) continues to demonstrate significant potential across multiple pharmaceutical research areas. The compound's versatile chemical structure and promising biological activities warrant further investigation, particularly in the development of targeted therapies for inflammation and cancer. Future research directions should focus on optimizing its pharmacological properties and exploring novel therapeutic applications through structural modifications and combination therapies.
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